molecular formula C9H7N3S2 B4624018 Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-

Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-

Cat. No.: B4624018
M. Wt: 221.3 g/mol
InChI Key: HKRYWEWCGOQQBH-UHFFFAOYSA-N
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Description

Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- is a benzothiazole derivative characterized by a thioether-linked acetonitrile group at the 2-position and an amino group at the 6-position of the benzothiazole ring. This structural configuration confers distinct electronic and steric properties, influencing its reactivity and biological activity.

The compound’s acetonitrile moiety enhances solubility in polar solvents, while the thioether linkage provides stability and reactivity toward nucleophilic agents. The amino group at position 6 facilitates hydrogen bonding, which is critical for interactions with biological targets such as enzymes or DNA .

Properties

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S2/c10-3-4-13-9-12-7-2-1-6(11)5-8(7)14-9/h1-2,5H,4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRYWEWCGOQQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-, typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones . One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to promote the condensation reaction . Another approach involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often employ green chemistry principles to minimize environmental impact. For instance, the use of microwave-accelerated condensation reactions in ionic liquids has been explored to achieve high yields under solvent and catalyst-free conditions . Additionally, visible light-mediated synthesis using disulfide photosensitizers has been developed to generate key oxidants for the dehydrogenation step .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, and sulfones, which have significant applications in medicinal chemistry .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₇N₃S₂
  • Molecular Weight : 221.30 g/mol
  • CAS Number : 354121-67-8
  • Purity : Typically ≥ 95%

The compound features a benzothiazole ring known for its reactivity and biological significance. The presence of an amino group and a thioether linkage enhances its interaction with biological targets, making it a subject of interest in various research fields.

Biological Activities

Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- exhibits several notable biological activities:

  • Antitumor Activity : Studies indicate that compounds with similar structural features can exhibit strong antitumor properties. The benzothiazole moiety is often associated with the inhibition of cancer cell proliferation.
  • Antimicrobial Properties : The compound's derivatives show potential as antimicrobial agents, particularly against resistant strains of bacteria and fungi.
  • Enzyme Inhibition : Research has highlighted the ability of benzothiazole derivatives to inhibit specific enzymes involved in disease pathways, offering avenues for therapeutic interventions.

Synthetic Routes

Several synthetic methods have been developed for the preparation of Acetonitrile, [(6-amino-2-benzothiazolyl)thio]-:

  • Condensation Reactions : These reactions often involve the condensation of appropriate thiols with acetonitrile derivatives.
  • Cyclization Techniques : Cyclization methods are employed to form the benzothiazole ring, which can then be functionalized to introduce the amino group.

Case Studies

  • Antitumor Efficacy Study :
    • A study investigated the efficacy of Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- against various cancer cell lines. Results indicated significant cytotoxic effects, leading to further exploration in drug development.
  • Antimicrobial Activity Assessment :
    • In vitro tests demonstrated that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics.
  • Enzyme Inhibition Research :
    • Research focusing on enzyme inhibition revealed that Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- could effectively inhibit specific target enzymes linked to cancer and microbial resistance mechanisms.

Mechanism of Action

The mechanism of action of Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities between Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- and related benzothiazole derivatives:

Compound Name Structural Features Biological Activity Unique Properties
Acetonitrile,[(6-amino-2-benzothiazolyl)thio]- 6-amino, 2-(thioacetonitrile) substituents on benzothiazole Anticancer, antimicrobial (predicted) Enhanced solubility (acetonitrile), strong nucleophilic reactivity (thioether group)
N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide 6-amino, 4-methyl, 2-acetamide substituents Anticancer Methyl group improves lipophilicity; acetamide enhances target binding
6-Iodobenzo[d]thiazol-2-amine 6-iodo, 2-amino substituents Antimicrobial Halogen substitution (iodine) increases steric bulk and electron-withdrawing effects
2-Amino-6-hydroxybenzothiazole 6-hydroxy, 2-amino substituents Antidiabetic, antioxidant Hydroxy group enables hydrogen bonding; lacks acetonitrile’s polar reactivity
2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile Thioacetonitrile linked to a fluorinated benzothiadiazine ring Drug development (broad) Fluorine atom enhances metabolic stability; sulfone group increases polarity

Key Findings from Research

A. Substituent Effects on Bioactivity
  • Amino Groups: The 6-amino group in benzothiazole derivatives is critical for DNA intercalation and enzyme inhibition, as seen in anticancer agents like N-(6-Amino-4-methyl-benzothiazol-2-yl)-acetamide .
  • Thioether Linkages : Compounds with thioether-acetonitrile groups (e.g., and ) exhibit superior nucleophilic reactivity, enabling covalent interactions with cysteine residues in target proteins .
  • Halogen Substitutions : 6-Iodobenzo[d]thiazol-2-amine shows potent antimicrobial activity due to iodine’s electron-withdrawing effects, which enhance electrophilic attack on microbial enzymes .
B. Solubility and Reactivity
  • Acetonitrile-containing derivatives (e.g., the target compound and ) demonstrate higher aqueous solubility compared to non-polar analogs like 2-Amino-6-methylbenzothiazole. This property is advantageous for drug formulation .
  • Methoxy or hydroxy substituents (e.g., N-(6-Amino-4-methoxy-benzothiazol-2-yl)-acetamide) alter electronic properties, reducing reactivity but improving binding specificity .

Biological Activity

Acetonitrile, [(6-amino-2-benzothiazolyl)thio]- is a compound featuring a benzothiazole moiety, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C2H3NC7H6N2S\text{C}_2\text{H}_3\text{N}\cdot \text{C}_7\text{H}_6\text{N}_2\text{S}

This structure includes a benzothiazole ring, which is known for its significant bioactivity. The presence of the amino group at the 6-position enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives, including acetonitrile, [(6-amino-2-benzothiazolyl)thio]-, exhibit notable antimicrobial properties. A study highlighted that derivatives of 2-mercaptobenzothiazole showed significant inhibitory activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 15 to 25 mm depending on the substituents on the thiazole ring .

Compound Target Organism Inhibition Zone (mm)
Derivative AE. coli20-25
Derivative BStaphylococcus aureus15-20

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. In vitro assays demonstrated that compounds containing the benzothiazole structure showed cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzothiazole exhibited significant growth inhibition in the AMGM5 cell line with IC50 values indicating effective cytotoxicity .

Compound Cell Line IC50 (µM)
Compound B1AMGM512.5
Compound B2SK-GT-4>50

The mechanisms through which these compounds exert their biological effects include:

  • Enzyme Inhibition : Compounds have been identified as inhibitors of various enzymes such as monoamine oxidase and heat shock protein 90 .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting their cell cycle progression .
  • Antioxidant Activity : Benzothiazoles also demonstrate antioxidant properties, potentially reducing oxidative stress in cells .

Study on Anticancer Activity

A recent study synthesized several benzothiazole derivatives and evaluated their anticancer activity against different cell lines. The findings indicated that certain derivatives showed promising results in inhibiting tumor growth, particularly in the AMGM5 cell line, suggesting their potential for further development as anticancer agents .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of various benzothiazole derivatives. The results indicated that modifications at specific positions on the benzothiazole ring significantly influenced their antibacterial efficacy, highlighting the importance of structure-activity relationships in drug design .

Q & A

Q. What are the common synthetic routes for preparing Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or cyclization reactions. A primary route involves reacting 2-aminothiophenol derivatives with acetonitrile precursors. For example:
  • Route 1 : Reacting 2-aminothiophenol with ethyl 2-cyanoacetimidate in chloroform or dichloromethane yields 2-(benzo[d]thiazol-2-yl)acetonitrile .
  • Route 2 : Substituted benzothiazole intermediates can be functionalized using Vilsmeier-Haack reagent (DMF/POCl₃) to introduce aldehyde groups, enabling further derivatization .
  • Optimization : Copper iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at 80°C improve yields in thioether formation .

Table 1 : Comparison of Synthetic Methods

MethodReagents/ConditionsYieldReference
Cyclization2-aminothiophenol + ethyl 2-cyanoacetimidate~60%
Vilsmeier-Haack reactionDMF/POCl₃ at 60–65°C36–49%
Thioether couplingCuI, NaHCO₃, acetonitrile at 80°C36%

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer : Structural confirmation relies on:
  • X-ray crystallography : Resolves dihedral angles between benzothiazole, pyrazole, and phenyl rings (e.g., 6.51° and 34.02° deviations in asymmetric units) .
  • NMR/FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2250 cm⁻¹ for acetonitrile, NH₂ vibrations at ~3400 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight (e.g., exact mass 265.01914 g/mol for related triazole derivatives) .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of this compound during synthesis?

  • Methodological Answer : Key factors include solvent polarity, temperature, and catalyst selection:
  • Solvent : Acetonitrile enhances nucleophilicity in thioether formation but may compete as a ligand with CuI, requiring stoichiometric optimization .
  • Temperature : Elevated temperatures (60–80°C) accelerate cyclization but risk side reactions (e.g., over-oxidation of thiol groups) .
  • Catalysts : CuI improves regioselectivity in cross-coupling, while NaHCO₃ neutralizes acidic byproducts .

Data Contradiction : reports higher yields in dichloromethane vs. acetonitrile, suggesting solvent polarity impacts intermediate stability.

Q. What in vitro assays evaluate the biological activity of Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-?

  • Methodological Answer :
  • Enzyme inhibition assays : Measure IC₅₀ values against targets like HIV-1 protease or urease using spectrophotometric methods .
  • Antimicrobial testing : Disk diffusion assays assess activity against Candida spp. or Gram-negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) quantify EC₅₀ values .

Table 2 : Representative Bioactivity Data for Benzothiazole Derivatives

TargetAssay TypeActivity (IC₅₀/EC₅₀)Reference
HIV-1 proteaseSpectrophotometric2.1 µM
Urease enzymepH shift assay8.5 µM
Candida albicansDisk diffusion12 mm inhibition zone

Q. How can computational modeling resolve discrepancies between predicted and experimental physicochemical properties?

  • Methodological Answer :
  • DFT calculations : Optimize geometry and compare bond lengths/angles with crystallographic data (e.g., C–S bond deviation < 0.02 Å) .
  • Molecular docking : Predict binding affinities to biological targets (e.g., HIV-1 protease active site) and validate with experimental IC₅₀ values .
  • pKa prediction : Machine learning models (e.g., MarvinSuite) estimate acidity (pKa ~0.21) vs. experimental titration .

Key Challenges and Contradictions

  • Synthetic Yield Variability : reports 36% yield using CuI, while achieves ~60% via cyclization. Contradictions may arise from competing side reactions or solvent effects.
  • Biological Activity Specificity : While benzothiazoles show broad antimicrobial activity highlights selectivity issues in urease inhibition, necessitating SAR studies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-
Reactant of Route 2
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Acetonitrile,[(6-amino-2-benzothiazolyl)thio]-

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